methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate
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Overview
Description
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfonylamino group attached to a pent-4-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the nitrophenyl sulfonyl chloride: This is achieved by reacting 4-nitrophenylamine with chlorosulfonic acid.
Coupling reaction: The nitrophenyl sulfonyl chloride is then reacted with (2S)-2-amino-pent-4-enoic acid in the presence of a base such as triethylamine to form the desired sulfonylamino compound.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonylamino derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonylamino group may also play a role in binding to proteins and other biomolecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-[(4-aminophenyl)sulfonylamino]pent-4-enoate: Similar structure but with an amino group instead of a nitro group.
Methyl (2S)-2-[(4-methylphenyl)sulfonylamino]pent-4-enoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
282527-04-2 |
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Molecular Formula |
C12H14N2O6S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate |
InChI |
InChI=1S/C12H14N2O6S/c1-3-4-11(12(15)20-2)13-21(18,19)10-7-5-9(6-8-10)14(16)17/h3,5-8,11,13H,1,4H2,2H3/t11-/m0/s1 |
InChI Key |
YBABYCYGZIRVQH-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C(CC=C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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